![molecular formula C72H122S4Sn2 B12503168 [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. This particular compound features a unique structure with multiple thiophene and stannyl groups, making it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps. Typically, the synthetic route includes the following steps:
Formation of the thiophene rings: This step involves the synthesis of 4,5-didodecylthiophene-2-carbaldehyde through a series of reactions, including halogenation and Grignard reactions.
Cyclization: The thiophene rings are then cyclized to form the thienobenzothiol core.
Stannylation: benzothiol core using organotin reagents under controlled conditions.
Analyse Chemischer Reaktionen
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the stannyl groups.
Substitution: The stannyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a potential candidate for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Its ability to form stable thin films and its interesting optical properties make it useful in the development of new materials for various applications.
Medicinal Chemistry: Organotin compounds have shown potential as anticancer agents, and this compound could be explored for its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is not well-documented. organotin compounds generally exert their effects by interacting with cellular proteins and enzymes, disrupting normal cellular functions. The specific molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include other organotin compounds with thiophene and stannyl groups. Some examples are:
- [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : This compound has similar structural features and electronic properties.
- [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Another similar compound with potential applications in organic electronics and materials science.
The uniqueness of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific arrangement of thiophene and stannyl groups, which impart distinct electronic and optical properties.
Eigenschaften
Molekularformel |
C72H122S4Sn2 |
|---|---|
Molekulargewicht |
1353.4 g/mol |
IUPAC-Name |
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C66H104S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-33-37-41-45-55-53-61(69-59(55)47-43-39-35-31-27-23-19-15-11-7-3)63-57-49-51-68-66(57)64(58-50-52-67-65(58)63)62-54-56(46-42-38-34-30-26-22-18-14-10-6-2)60(70-62)48-44-40-36-32-28-24-20-16-12-8-4;;;;;;;;/h49-50,53-54H,5-48H2,1-4H3;6*1H3;; |
InChI-Schlüssel |
RKLFJZBOKVNIND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCCCCCC)CCCCCCCCCCCC)[Sn](C)(C)C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B12503089.png)

![1-{2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503100.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503116.png)
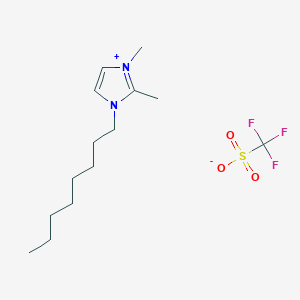
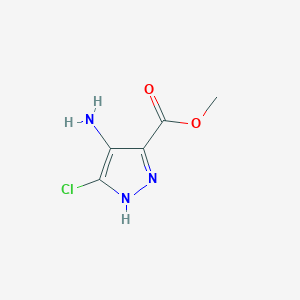
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12503131.png)
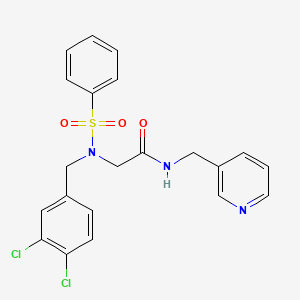
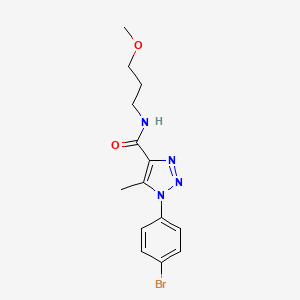
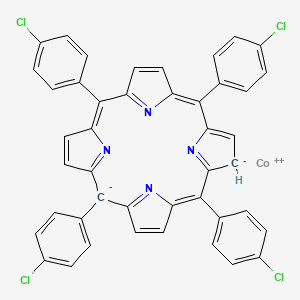

![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12503162.png)
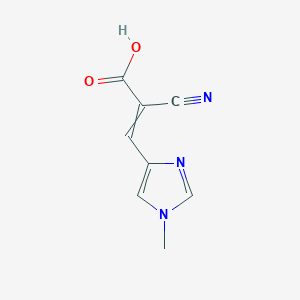
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
